Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate

Description

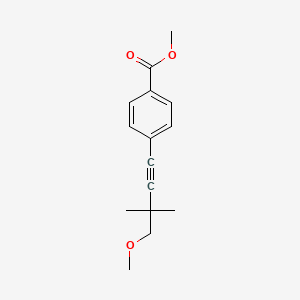

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate (CAS: 1335117-24-2) is a substituted benzoate ester characterized by a methoxy- and dimethyl-substituted but-1-ynyl group at the para position of the benzene ring. Its structure combines a rigid alkyne moiety with sterically hindered methyl groups and a methoxy substituent, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

methyl 4-(4-methoxy-3,3-dimethylbut-1-ynyl)benzoate |

InChI |

InChI=1S/C15H18O3/c1-15(2,11-17-3)10-9-12-5-7-13(8-6-12)14(16)18-4/h5-8H,11H2,1-4H3 |

InChI Key |

FBOCVSINUYYOHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)C#CC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification with Methanol

In this method, the carboxylic acid (e.g., 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoic acid) is refluxed with methanol in the presence of sulfuric acid. The reaction proceeds via Fischer esterification:

Conditions :

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride intermediate, which reacts with methanol:

Conditions :

The introduction of the 4-methoxy-3,3-dimethylbut-1-ynyl group employs three main techniques:

Alkylation with Propargyl Tosylates

Propargyl tosylates react with phenolic or carboxylic esters under basic conditions. For example:

Method A :

Method B :

Sonogashira Cross-Coupling

Palladium-catalyzed coupling of aryl halides with terminal alkynes installs the propargyl group:

Conditions :

Grignard Reagent Addition

Grignard reagents add to carbonyl intermediates, followed by oxidation or functionalization:

Procedure :

Optimization and Characterization

Reaction Optimization

-

Temperature Control : Propargylation reactions require strict temperature control to minimize side reactions.

-

Catalyst Loading : Sonogashira coupling achieves optimal yields with 3 mol% Pd and 5 mol% Cu.

-

Purification : Column chromatography (hexane/ethyl acetate) is critical for isolating high-purity products.

Spectroscopic Characterization

Key data for methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate analogs:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Alkylation with Tosylates | 65–99% | High | Moderate | Low |

| Sonogashira Coupling | 85–97% | High | High | Moderate |

| Grignard Addition | 70–73% | Moderate | Low | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, interacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Data Highlights

Research Findings and Implications

- Synthetic Accessibility: The target compound’s alkyne group may pose challenges in synthesis compared to the piperazine-linked quinolines, which benefit from established coupling methodologies .

Biological Activity

Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate (CAS Number: 2555022-68-7) is a synthetic organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.31 g/mol

- Purity : ≥97%

- IUPAC Name : Methyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate

- SMILES Notation : O=C(OC)C1=CC=C(C#CC(C)(C)COC)C=C1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and analgesic properties. Below are key findings from the literature:

Anti-inflammatory Effects

- Mechanism of Action : The compound has been observed to inhibit the production of pro-inflammatory mediators, such as prostaglandin E2 (PGE2), which is crucial in the inflammatory response. This inhibition is significant in models of inflammation, suggesting a potential application in treating inflammatory diseases .

- Case Study : In a study involving human whole blood assays stimulated with lipopolysaccharides (LPS), this compound demonstrated a considerable reduction in TNFα production, indicating its efficacy as an anti-inflammatory agent .

Analgesic Properties

- Pain Models : The compound has been tested in various pain models, including the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA). It exhibited comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative treatment for pain management .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which may enhance its therapeutic efficacy in vivo .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(4-methoxy-3,3-dimethyl-but-1-ynyl)benzoate, and what critical parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as alkyne coupling or esterification, under controlled conditions. Key parameters include:

- Temperature: Optimal ranges (e.g., 60–80°C) to prevent side reactions like decomposition .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

- Catalysts: Transition metals (e.g., Pd/Cu for Sonogashira coupling) to accelerate coupling efficiency .

- Purification: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for isolating high-purity products .

Q. What spectroscopic and structural characterization techniques are recommended for this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR to confirm functional groups and regiochemistry .

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .

- X-ray Crystallography: Resolves 3D conformation if crystalline forms are obtainable .

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and alkyne (C≡C) stretches .

Q. What safety precautions are necessary given its toxicity profile?

- Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/oral exposure .

- Ventilation: Use fume hoods to minimize inhalation risks (GHS Category 4 acute toxicity) .

- Emergency Protocols: Immediate decontamination with water for skin contact; consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Methodological Answer:

- Design of Experiments (DoE): Systematically vary temperature, pH, and solvent polarity to identify optimal conditions .

- In Situ Monitoring: Use TLC or inline HPLC to track reaction progress and detect intermediates .

- Catalyst Screening: Test Pd, Cu, or Ni complexes to improve regioselectivity in alkyne coupling steps .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer:

- Assay Standardization: Validate protocols (e.g., enzyme inhibition assays) using positive controls and replicate experiments .

- Purity Verification: Confirm compound integrity via HPLC (>95% purity) to rule out impurities affecting results .

- Structural Analog Comparison: Compare activity with derivatives (e.g., triazole or chromene analogs) to identify structure-activity relationships (SAR) .

Q. What computational strategies can predict the compound’s reactivity or ecological impact when experimental data is limited?

- Methodological Answer:

- Quantum Mechanical Calculations: Density Functional Theory (DFT) to model reaction pathways or electron distribution .

- Read-Across Models: Use data from structurally similar compounds (e.g., methyl benzoate derivatives) to estimate toxicity or biodegradability .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How can researchers design assays to evaluate potential therapeutic applications (e.g., anti-inflammatory or anticancer activity)?

- Methodological Answer:

- In Vitro Models: Use cell lines (e.g., HeLa or MCF-7) to test cytotoxicity via MTT assays .

- Enzyme Inhibition Studies: Measure IC values against COX-2 or kinases using fluorometric assays .

- In Vivo Testing: Administer in rodent models with controlled dosing to assess efficacy and pharmacokinetics .

Data Contradiction and Uncertainty Management

Q. How should conflicting toxicity data (e.g., acute vs. chronic exposure risks) be interpreted?

- Methodological Answer:

- Dose-Response Analysis: Conduct tiered testing (acute → subchronic → chronic) to establish toxicity thresholds .

- Meta-Analysis: Aggregate data from multiple studies to identify consensus patterns .

- Mechanistic Studies: Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain variability .

Q. What steps are critical when ecological toxicity data (e.g., biodegradability) is unavailable?

- Methodological Answer:

- Tiered Assessment: Start with OECD 301 biodegradation tests; proceed to aquatic toxicity assays if persistence is suspected .

- QSAR Modeling: Predict ecotoxicity using quantitative structure-activity relationship tools .

- Stakeholder Collaboration: Share data with environmental chemists to refine risk assessments .

Tables for Key Data Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.